molecular formula C12H8N4O4S B13797045 Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- CAS No. 78140-08-6

Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)-

Cat. No.: B13797045
CAS No.: 78140-08-6
M. Wt: 304.28 g/mol
InChI Key: LWLAPCJDLIQABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin is a complex organic compound that features a thiazole ring fused with a hydantoin moiety and a para-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin typically involves the condensation of p-nitroaniline with thiosemicarbazide, followed by cyclization to form the thiazole ring The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydantoin moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.

    Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation, particularly in bacterial and cancer cells.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-2-thiazolyl)hydantoin: Similar in structure but lacks the hydantoin moiety.

    4-Nitrophenyl hydrazones: These compounds share the nitrophenyl group but differ in their overall structure and reactivity.

    Dantrolene: A hydantoin derivative with muscle relaxant properties, structurally similar but with different pharmacological effects.

Uniqueness: 1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin is unique due to its combined thiazole and hydantoin structure, which imparts distinct chemical and biological properties

Biological Activity

Hydantoin derivatives, particularly those incorporating thiazole and nitrophenyl moieties, have garnered attention in pharmacological research due to their diverse biological activities. This article focuses on the compound Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- , exploring its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

Hydantoin derivatives are characterized by a five-membered ring structure containing nitrogen atoms. The specific compound under investigation features a p-nitrophenyl group and a thiazole moiety, which are known to enhance biological activity. The synthesis of such compounds typically involves multi-step organic reactions, including the formation of hydantoins through the reaction of isocyanates with thioamides or other suitable precursors.

Anticancer Properties

Research indicates that hydantoin derivatives exhibit significant anticancer activity. For instance, compounds similar to Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that derivatives with structural modifications could effectively inhibit the epidermal growth factor receptor (EGFR) kinase activity, which is crucial for cancer cell growth and survival. Specifically, compounds with enhanced lipophilicity and specific functional groups exhibited improved inhibitory effects on EGFR phosphorylation, leading to reduced cancer cell viability .

The mechanism by which hydantoin derivatives exert their biological effects often involves the modulation of key signaling pathways. For example, certain derivatives have been found to induce apoptosis in cancer cells through the activation of caspases and upregulation of tumor suppressor proteins such as p21 and p53. This apoptotic pathway is critical for eliminating cancer cells and preventing tumor growth .

Case Studies and Research Findings

  • Inhibition of EGFR Kinase :
    • A series of hydantoin derivatives were synthesized and tested for their ability to inhibit EGFR kinase activity. One notable compound achieved an IC50 value of 27 µM against A431 cancer cells, indicating potent anticancer activity .
  • Induction of Apoptosis :
    • Another study revealed that specific hydantoin derivatives could induce S-phase growth arrest in cancer cells. This was accompanied by significant morphological changes indicative of apoptosis, including phosphatidylserine externalization and DNA fragmentation .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis highlighted that the introduction of electron-withdrawing groups (such as nitro groups) significantly enhanced the biological activity of hydantoins by improving their binding affinity to target proteins involved in cancer progression .

Data Table: Biological Activity Overview

Compound NameIC50 (µM)TargetMechanism of Action
Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)-27A431 Cancer CellsInduces apoptosis via caspase activation
HA 5 (hydantoin derivative)27EGFR KinaseInhibition of kinase phosphorylation
HA 4 (hydantoin derivative)43.4EGFR KinaseImproved binding due to structural modification

Properties

CAS No.

78140-08-6

Molecular Formula

C12H8N4O4S

Molecular Weight

304.28 g/mol

IUPAC Name

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C12H8N4O4S/c17-10-5-15(11(18)14-10)12-13-9(6-21-12)7-1-3-8(4-2-7)16(19)20/h1-4,6H,5H2,(H,14,17,18)

InChI Key

LWLAPCJDLIQABQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.